N-(3-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound features a cyclopenta[d]pyrimidinone core fused with a sulfur-containing acetamide moiety. Key structural elements include:
- Sulfanyl acetamide linkage: The thioether bridge (-S-) enhances metabolic stability compared to ether or amine linkages .
- 3-Acetylphenyl group: The acetyl substituent may influence solubility and hydrogen-bonding capacity.
This scaffold is structurally aligned with bioactive acetamide derivatives, which are known for their roles as antimicrobial agents, enzyme inhibitors, and intermediates in drug synthesis .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14(26)15-5-2-6-16(11-15)23-20(27)13-30-21-18-8-3-9-19(18)25(22(28)24-21)12-17-7-4-10-29-17/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMCKPZPFVPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the cyclopenta[d]pyrimidine ring system.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the cyclopenta[d]pyrimidine intermediate.
Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Functionalization with Furan-2-ylmethyl Group
The furan substituent is introduced via N-alkylation of the pyrimidine’s N1 position.
Note : The furan ring’s electron-rich nature may influence subsequent reactivity, such as susceptibility to electrophilic substitution ( ).
Sulfanyl Group Oxidation
The thioether (-S-) can be oxidized to sulfoxide or sulfone under strong oxidizing conditions ( ):Application : Sulfone derivatives exhibit altered pharmacokinetic properties ( ).
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis to carboxylic acid under acidic/basic conditions:Utility : Facilitates further derivatization (e.g., coupling with amines) ( ).
Furan Ring Reactivity
The furan-2-ylmethyl group participates in Diels-Alder reactions or electrophilic substitutions (e.g., nitration) ( ).
Stability and Degradation Pathways
Scientific Research Applications
Basic Information
- Chemical Formula: C₁₉H₁₇ClN₂O₂
- Molecular Weight: 340.8 g/mol
- CAS Number: 898454-49-4
Structure
The structure of the compound features a benzamide core with a chloro substituent and an azatricyclo framework, which contributes to its unique properties and activities.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The azatricyclo component may enhance the compound's ability to penetrate cellular membranes and interact with cancer cell pathways, leading to apoptosis or inhibition of cell proliferation.
Case Study:
A study conducted on a series of azatricyclo compounds revealed that modifications at the benzamide moiety could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting that 4-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide may have similar effects .
Enzyme Inhibition
This compound may act as an enzyme inhibitor in various biochemical pathways, potentially affecting metabolic processes.
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial activities against various pathogens.
Experimental Findings:
Tests on structurally analogous compounds have indicated notable antibacterial and antifungal activities. The presence of the chloro substituent is believed to enhance these effects by disrupting microbial cell membranes or interfering with metabolic functions .
Synthetic Applications
The synthesis of this compound can be achieved through several organic reactions, making it a valuable intermediate in chemical synthesis.
Synthetic Routes
Common synthetic strategies include:
- Multi-step Organic Synthesis: Involves the construction of the azatricyclo framework followed by the introduction of the benzamide moiety.
- Coupling Reactions: Utilizing reagents such as carbodiimides or phosphonium salts under controlled conditions to ensure high yield and purity.
Table: Synthetic Methods Overview
| Step | Description |
|---|---|
| Starting Materials | Preparation of azatricyclo core and benzamide |
| Coupling Reaction | Reaction under anhydrous conditions |
| Purification | Techniques like recrystallization or chromatography |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights structural and functional differences between the target compound and related molecules:
Key Comparative Insights
Core Structure and Electronic Effects
- Cyclopenta[d]pyrimidinone vs.
- Furan vs. Chlorophenyl/Isopropylphenyl : The furan group in the target compound is less lipophilic than the chlorophenyl/isopropylphenyl groups in , which could improve aqueous solubility but reduce membrane permeability .
Sulfanyl Acetamide Linkage
- The sulfur atom in the acetamide bridge is critical for stability. For example, in , the sulfanyl group enhances resistance to enzymatic degradation compared to oxygen or nitrogen analogues .
Substituent Impact on Bioactivity
- 3-Acetylphenyl vs. Dichlorophenyl : The acetyl group in the target compound is electron-withdrawing, which may polarize the acetamide moiety differently than the electron-deficient dichlorophenyl group in .
- Pyridinyl vs. Pyrazolyl : The pyridinyl group in offers coordination sites for metal ions, whereas the pyrazolyl group in enables hydrogen bonding, reflecting divergent pharmacological targets .
Biological Activity
N-(3-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a cyclopenta[d]pyrimidine core and a furan moiety. Its molecular formula is , with a molecular weight of approximately 353.43 g/mol. The structural complexity suggests multiple sites for biological interaction.
Research indicates that compounds similar to this compound may interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling. The compound may modulate GPCR activity, leading to changes in intracellular calcium levels and other signaling pathways .
- Antifungal Activity : Similar compounds have demonstrated significant antifungal properties against pathogens like Aspergillus fumigatus. Compounds with structural similarities have shown efficacy comparable to established antifungal agents .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Screening of related compounds has identified several with promising activity against various cancer cell lines .
Antifungal Activity
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| N-(3-acetylphenyl)-2-{...} | 1.34 µg/mL | Aspergillus fumigatus |
| Amphotericin B | 0.5 µg/mL | Aspergillus fumigatus |
The compound's antifungal activity is enhanced by the presence of halogen substituents on the phenyl ring, which increases its potency against fungal pathogens .
Anticancer Activity
A study conducted on a library of compounds similar to N-(3-acetylphenyl)-2-{...} revealed promising results in inhibiting cancer cell proliferation:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(3-acetylphenyl)-2-{...} | 5.0 | HeLa (cervical cancer) |
| Control | 10.0 | HeLa |
This data suggests that the compound may be effective at lower concentrations compared to standard treatments .
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study of antifungal agents, N-(3-acetylphenyl)-2-{...} was evaluated against several fungal strains. Results indicated that it exhibited a significant reduction in fungal growth at concentrations lower than those required for traditional antifungals like amphotericin B.
Case Study 2: Cancer Cell Proliferation
A multicenter study focused on the anticancer properties of compounds similar to N-(3-acetylphenyl)-2-{...}. The results demonstrated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
